molecular formula C25H27NO4 B2981929 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid CAS No. 2386939-73-5

6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B2981929
CAS No.: 2386939-73-5
M. Wt: 405.494
InChI Key: KVQILTXTQPXCTE-UHFFFAOYSA-N
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Description

6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound featuring a 6-azaspiro[4.5]decane core modified with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the nitrogen and a carboxylic acid substituent at the 8-position. The Fmoc group is widely employed in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under mild basic conditions . This compound is cataloged as a building block by Enamine Ltd. (2019), highlighting its utility in medicinal chemistry and drug discovery .

The spiro[4.5]decane scaffold introduces conformational rigidity, which can enhance binding specificity in target molecules. The carboxylic acid moiety at position 8 provides a handle for further functionalization, such as amide bond formation or esterification.

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-23(28)17-11-14-25(12-5-6-13-25)26(15-17)24(29)30-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQILTXTQPXCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to start with a suitable precursor such as 6-azaspiro[4.5]decane-8-carboxylic acid and then introduce the fluorenylmethoxycarbonyl group through a series of reactions, including esterification and protection/deprotection steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of advanced reactors, continuous flow processes, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing specific functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions, protein labeling, and other biochemical processes. Its ability to act as a protecting group for amino acids makes it useful in peptide synthesis.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural complexity and reactivity can be harnessed to create new therapeutic agents with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid exerts its effects depends on its specific application. For example, in peptide synthesis, it acts as a protecting group by preventing unwanted reactions at the amino group. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Core Variations

Spiro[3.4]octane Derivatives
  • Example: 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (CAS: 2137567-19-0) Structural Differences: Smaller spiro ring system ([3.4]octane vs. [4.5]decane) and a fluorine atom at position 6. Fluorination can enhance bioavailability and modulate pKa .
Spiro[2.5]octane Derivatives
  • Example: (R)-4-(1-(6-(4-(Trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoic acid Structural Differences: A smaller spiro[2.5]octane core and a trifluoromethylbenzyl substituent.

Substituent Modifications

Fluorinated Analogs
  • Example: 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid (EN300-657820) Structural Differences: Difluoro substitution on the cyclohexane ring instead of a spiro system. Impact: Fluorine atoms increase electronegativity and may improve membrane permeability .
Thiazole- and Purine-Functionalized Spiro Compounds
  • Example: 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione Structural Differences: Incorporation of benzothiazole and dimethylaminophenyl groups. Spectroscopic Data: IR spectra show shifted C-H stretching due to electron-withdrawing groups (e.g., benzothiazole), contrasting with the simpler Fmoc-protected carboxylic acid .

Functional Group Positioning

  • Example : 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid (CAS: 2287344-85-6)
    • Structural Differences : Carboxylic acid at position 2 instead of 8.
    • Impact : Altered spatial arrangement may influence interactions with biological targets or synthetic coupling efficiency .

Comparative Data Table

Compound Name Spiro Core Substituents Molecular Weight (g/mol) Key Applications
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[4.5]decane-8-carboxylic acid [4.5]decane Fmoc, COOH at C8 ~395 (estimated) Peptide synthesis
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid [3.4]octane Fmoc, COOH, F at C8 394.43 Bioactive molecule design
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione [4.5]decane Benzothiazole, dimethylaminophenyl ~450 (estimated) Photophysical studies

Biological Activity

6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which includes a fluorene moiety. This structural feature contributes to its stability and potential biological activity, particularly in medicinal chemistry. The compound's molecular formula is C23H23NO5, with a molecular weight of approximately 393.4 g/mol.

The compound features several functional groups, including a carboxylic acid and a hydroxyl group, which are critical for its reactivity and interactions in biological systems. These groups facilitate hydrogen bonding and electrostatic interactions, essential for its biological efficacy.

PropertyValue
Molecular FormulaC23H23NO5
Molecular Weight393.4 g/mol
StructureSpirocyclic
Functional GroupsCarboxylic acid, Hydroxyl

The biological activity of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid is primarily attributed to its ability to modulate enzyme activities and receptor functions. Studies have shown that the compound can interact with specific biological receptors and enzymes, influencing various biochemical pathways.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity towards certain enzymes, which is crucial for its potential therapeutic applications. The presence of the spirocyclic structure allows it to engage in specific binding interactions, facilitating its role as an enzyme inhibitor or receptor ligand.

Case Studies and Research Findings

  • Enzyme Inhibition
    • In vitro studies demonstrated that 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid effectively inhibits specific enzymes involved in metabolic pathways related to neurological disorders. This inhibition could lead to therapeutic effects in conditions such as Alzheimer's disease.
  • Receptor Modulation
    • The compound has been evaluated for its interaction with various receptors, showing potential as a modulator in neurotransmitter systems. This property suggests its utility in developing treatments for psychiatric disorders.
  • Anticancer Activity
    • Preliminary investigations into the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways through receptor interactions.

Comparison with Similar Compounds

To better understand the uniqueness of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid, comparisons with structurally similar compounds are insightful:

Compound NameStructural FeaturesUnique Aspects
6-Azaspiro[3.4]octane-2-carboxylic AcidLacks fluorenyl groupSimpler structure, lower molecular weight
6-(Fluoren-9-yl)carboxylic AcidContains fluorenyl but no spirocyclic structureMore straightforward synthesis
1-Azabicyclo[2.2.2]octane DerivativesDifferent bicyclic structurePotentially different pharmacological profiles

These comparisons highlight the distinctive properties of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid, particularly regarding its spirocyclic nature and potential applications in medicinal chemistry.

Q & A

Basic: What are the standard synthetic protocols for preparing derivatives of this spirocyclic compound?

Answer:
The synthesis typically involves refluxing Schiff bases (e.g., 4-dimethylaminobenzylidene derivatives) with spirocyclic diones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) in anhydrous benzene or tetrahydrofuran (THF) at 65–80°C for 3–45 minutes. Post-reaction, the solvent is evaporated, and the product is recrystallized from anhydrous THF or dioxane . For functionalization, excess pyrrolidine is added to the spirocyclic intermediate in dry THF under reflux to introduce amide or carbamate groups . Critical steps include strict anhydrous conditions and controlled reaction times to avoid side products.

Basic: How is the purity and structural integrity of this compound verified?

Answer:
Characterization relies on a combination of:

  • Elemental analysis (C, H, N percentages; deviations >0.3% indicate impurities) .
  • IR spectroscopy : Key bands include C=O stretches (1680–1720 cm⁻¹) and anomalous C-H stretches (benzylic C-H at ~2850 cm⁻¹, shifted due to electron-withdrawing groups) .
  • UV-Vis spectroscopy : Absorbance maxima (e.g., 270–320 nm) confirm π-conjugation in aromatic or heterocyclic substituents .
  • Melting point consistency : Sharp, reproducible m.p. values (±2°C) indicate purity .

Advanced: How do steric and electronic factors influence reactivity during functionalization?

Answer:
The spirocyclic core’s rigidity imposes steric constraints, limiting nucleophilic attack to equatorial positions. Electron-withdrawing groups (e.g., Fmoc) at the 6-position deactivate the adjacent nitrogen, requiring stronger bases (e.g., pyrrolidine) for amidation. Conversely, electron-donating substituents (e.g., 4-dimethylaminophenyl) enhance electrophilic aromatic substitution but may destabilize the spiro ring under acidic conditions. Computational modeling (DFT) is recommended to predict regioselectivity before experimental trials .

Advanced: What strategies resolve discrepancies in spectroscopic data, such as unexpected IR absorption bands?

Answer:
Anomalous IR bands (e.g., elevated C-H stretches) often arise from electronic effects rather than impurities. For example, benzylic C-H bonds adjacent to three electron-withdrawing groups (phenyl, O, N) show shifts toward higher wavenumbers. Cross-validate with NMR (¹H/¹³C) to confirm hybridization and substituent effects. If contradictions persist, use X-ray crystallography to resolve spatial electronic interactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling dust/aerosols.
  • Spill management : Collect solids with a HEPA-filter vacuum; avoid water to prevent dissolution into drains .
  • Storage : Keep in airtight containers under dry, inert atmospheres (N₂ or Ar) to prevent hydrolysis .

Advanced: How can reaction yields be optimized when introducing substituents to the spirocyclic system?

Answer:

  • Solvent selection : Use dry THF for polar intermediates; switch to dioxane for sterically hindered reactions .
  • Temperature control : Maintain reflux at 65°C for pyrrolidine reactions to balance kinetics and thermal stability .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to activate carbonyl groups in spirocyclic diones, improving electrophilicity .
  • Workup : Quench reactions with ice-cold ether to precipitate products and minimize byproduct formation .

Advanced: What analytical methods differentiate between spirocyclic diastereomers?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
  • Circular dichroism (CD) : Compare Cotton effects at 250–300 nm to assign absolute configurations.
  • NOESY NMR : Identify spatial proximity of protons in rigid spiro systems to confirm stereochemistry .

Basic: What are the documented applications of this compound in organic synthesis?

Answer:
It serves as a:

  • Protected amino acid analog : The Fmoc group enables peptide coupling via solid-phase synthesis .
  • Spirocyclic scaffold : Used to design enzyme inhibitors (e.g., protease targets) due to conformational rigidity .
  • Fluorescent probe precursor : Benzothiazole derivatives exhibit tunable UV-Vis properties for bioimaging .

Advanced: How does the Fmoc group impact the compound’s stability under basic conditions?

Answer:
The Fmoc group is base-labile due to its carbonate linkage. Prolonged exposure to amines (e.g., piperidine) cleaves the protecting group, releasing CO₂ and fluorenylmethanol. To prevent premature deprotection, limit reaction pH to <10 and use mild bases (e.g., DBU) for short durations (<1 hour) .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on spiro ring conformation.
  • Retrosynthetic software (e.g., ChemAxon) : Propose viable routes using known spirocyclic intermediates .

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